molecular formula C9H11Br3O2 B14235482 3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione CAS No. 353498-46-1

3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione

Cat. No.: B14235482
CAS No.: 353498-46-1
M. Wt: 390.89 g/mol
InChI Key: NENBYCNPQGAEJC-UHFFFAOYSA-N
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Description

3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three bromine atoms attached to the first carbon of a propane chain, which is further connected to a cyclohexyl group and a dione moiety

Preparation Methods

The synthesis of 3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione typically involves the bromination of 1-cyclohexylpropane-1,2-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione has found applications in various scientific research fields:

Mechanism of Action

The mechanism by which 3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or elimination reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

353498-46-1

Molecular Formula

C9H11Br3O2

Molecular Weight

390.89 g/mol

IUPAC Name

3,3,3-tribromo-1-cyclohexylpropane-1,2-dione

InChI

InChI=1S/C9H11Br3O2/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

NENBYCNPQGAEJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C(=O)C(Br)(Br)Br

Origin of Product

United States

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